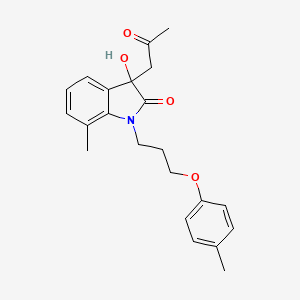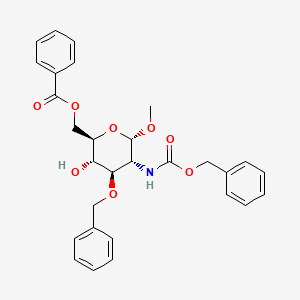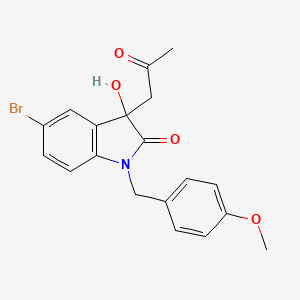
5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one
Descripción general
Descripción
5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one, also known as BRM, is a synthetic compound that belongs to the class of indolin-2-one derivatives. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one is not fully understood. However, it has been suggested that this compound exerts its antitumor and anti-inflammatory effects through the inhibition of various signaling pathways. For example, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival (Zhang et al., 2017). This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation (Wang et al., 2018).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In a study conducted by Zhang et al. (2017), this compound was found to induce cell cycle arrest and apoptosis in human gastric cancer cells. In another study, this compound was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages (Wang et al., 2018). These findings suggest that this compound may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one in lab experiments is its high purity and stability. This compound is a synthetic compound that can be easily synthesized in large quantities with a high degree of purity. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines at high concentrations (Zhang et al., 2017).
Direcciones Futuras
There are several future directions for the study of 5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one. One potential direction is to investigate the potential therapeutic applications of this compound in the treatment of cancer and inflammatory diseases. Another direction is to explore the mechanism of action of this compound and its potential targets in various signaling pathways. Additionally, future studies could investigate the potential toxicity of this compound and its effects on different cell types.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in various fields, including medicine, pharmacology, and biochemistry. The synthesis of this compound involves the reaction between 4-methoxybenzylamine, 3-bromo-1-(2-oxopropyl)indolin-2-one, and acetic anhydride in the presence of a catalyst. This compound has been shown to have antitumor and anti-inflammatory properties, and its mechanism of action may involve the inhibition of various signaling pathways. However, the potential toxicity of this compound should be taken into consideration in future studies.
Aplicaciones Científicas De Investigación
5-Bromo-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)indolin-2-one has been studied extensively for its potential applications in various fields. In pharmacology, this compound has been shown to have antitumor and anti-inflammatory properties. In a study conducted by Zhang et al. (2017), this compound was found to inhibit the growth of human gastric cancer cells through the induction of cell cycle arrest and apoptosis. In another study, this compound was shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages (Wang et al., 2018).
Propiedades
IUPAC Name |
5-bromo-3-hydroxy-1-[(4-methoxyphenyl)methyl]-3-(2-oxopropyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4/c1-12(22)10-19(24)16-9-14(20)5-8-17(16)21(18(19)23)11-13-3-6-15(25-2)7-4-13/h3-9,24H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNMGWDEAFJVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=C(C=CC(=C2)Br)N(C1=O)CC3=CC=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3292586.png)
![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3292587.png)

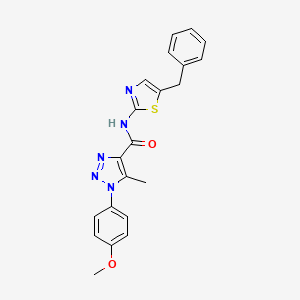
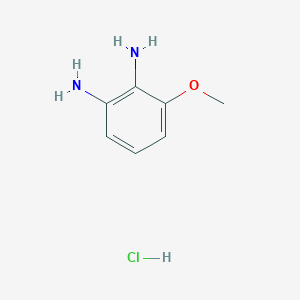
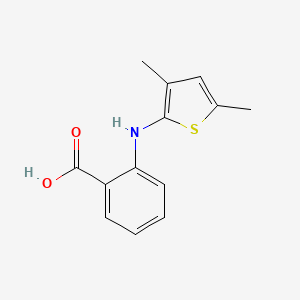
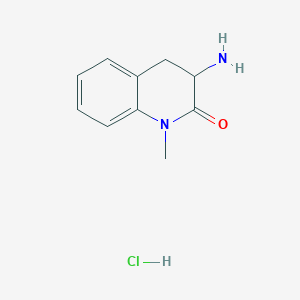
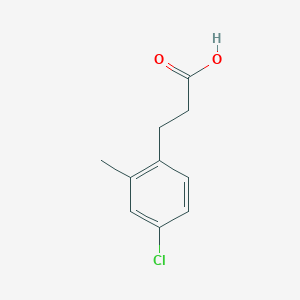
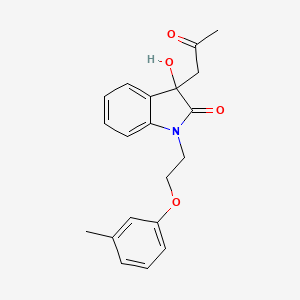
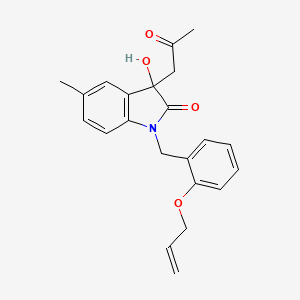
![3-hydroxy-1-[(4-methoxyphenyl)methyl]-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B3292645.png)

